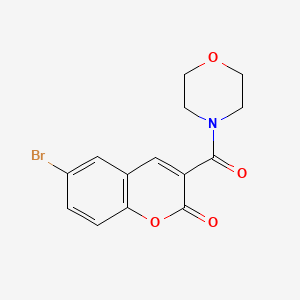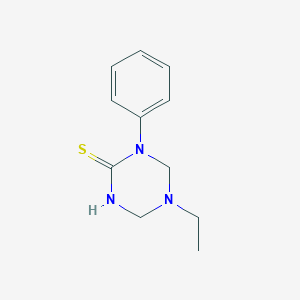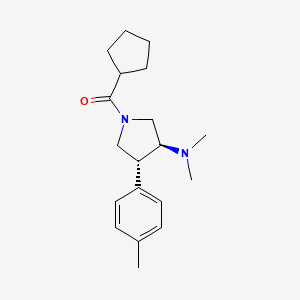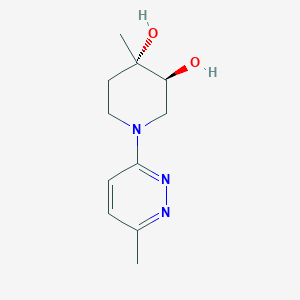
6-bromo-3-(4-morpholinylcarbonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chromenone derivatives, similar to "6-bromo-3-(4-morpholinylcarbonyl)-2H-chromen-2-one," often involves strategic reactions such as the Buchwald–Hartwig amination, intramolecular cyclization, and the use of allyl protecting groups. For instance, a successful synthesis approach reported involves the Buchwald–Hartwig amination, yielding compounds from aryl/heteroaryl bromides and heteroarylamines like morpholine, with high efficiency and good yields (Bonacorso et al., 2018). Another study demonstrates the application of allyl protecting groups in the synthesis of related compounds, emphasizing the versatility of synthetic methods available for chromenone derivatives (Rodriguez Aristegui et al., 2006).
Molecular Structure Analysis
The molecular structure of chromenone derivatives features a nearly planar 2H-chromene ring system, with substituents like morpholine contributing to the compound's three-dimensional conformation and potential for intermolecular interactions. A study on a closely related compound highlights the planarity of the chromene system and details the specific orientations and conformations adopted by substituents, providing insights into the spatial arrangement of atoms within these molecules (Kumar et al., 2015).
Chemical Reactions and Properties
Chromenone derivatives participate in a variety of chemical reactions, demonstrating a wide range of reactivities that can be exploited for further chemical modifications. These reactions include, but are not limited to, nucleophilic substitutions, cyclization reactions under microwave irradiation, and reactions facilitated by palladium catalysis, each contributing to the functional diversity of chromenone compounds (Yar et al., 2009).
Physical Properties Analysis
The physical properties of chromenone derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure. The crystallographic analysis reveals intricate details about the packing, hydrogen bonding, and π-π interactions, which are crucial for understanding the solid-state properties of these compounds (Devarajegowda et al., 2013).
特性
IUPAC Name |
6-bromo-3-(morpholine-4-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLFPEPZXXJMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-nitro-2-thienyl)methyl]azepane](/img/structure/B5660460.png)

![1-(cyclopentylcarbonyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5660478.png)
![4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5660481.png)

![8-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5660494.png)

![4-{[(4-acetylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5660507.png)
![N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide](/img/structure/B5660518.png)
![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5660525.png)
![7-(tetrahydro-2H-pyran-4-yl)-2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5660530.png)

![ethyl 4-{[3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B5660550.png)
![N-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5660557.png)